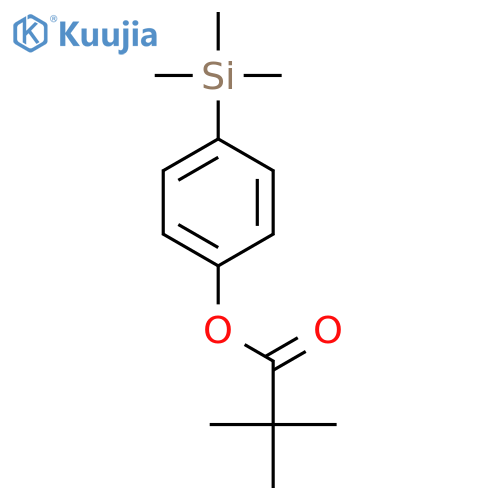Cas no 1418117-88-0 (4-(Trimethylsilyl)phenyl Pivalate)

1418117-88-0 structure
商品名:4-(Trimethylsilyl)phenyl Pivalate
CAS番号:1418117-88-0
MF:C14H22O2Si
メガワット:250.40878534317
MDL:MFCD22682787
CID:1057275
PubChem ID:77520160
4-(Trimethylsilyl)phenyl Pivalate 化学的及び物理的性質
名前と識別子
-
- 4-(Trimethylsilyl)phenyl Pivalate
- DB-252898
- 1418117-88-0
- MFCD22682787
- AKOS027256851
- 4-(Trimethylsilyl)phenylPivalate
- SY022244
- CS-0337318
- AC7742
-
- MDL: MFCD22682787
- インチ: InChI=1S/C14H22O2Si/c1-14(2,3)13(15)16-11-7-9-12(10-8-11)17(4,5)6/h7-10H,1-6H3
- InChIKey: JSNXQKSIRPPGSH-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C)C(=O)OC1=CC=C(C=C1)[Si](C)(C)C
計算された属性
- せいみつぶんしりょう: 250.13900
- どういたいしつりょう: 250.138906475g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 265
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3Ų
じっけんとくせい
- PSA: 26.30000
- LogP: 3.18330
4-(Trimethylsilyl)phenyl Pivalate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D255071-5g |
4-(Trimethylsilyl)phenyl Pivalate |
1418117-88-0 | 95% | 5g |
$825 | 2025-02-27 | |
| Apollo Scientific | OR470570-5g |
4-(Trimethylsilyl)phenyl Pivalate |
1418117-88-0 | 5g |
£210.00 | 2023-09-01 | ||
| eNovation Chemicals LLC | D255071-5g |
4-(Trimethylsilyl)phenyl Pivalate |
1418117-88-0 | 95% | 5g |
$825 | 2025-02-28 | |
| Alichem | A019122500-25g |
4-(Trimethylsilyl)phenyl Pivalate |
1418117-88-0 | 95% | 25g |
483.48 USD | 2021-06-16 | |
| eNovation Chemicals LLC | D255071-5g |
4-(Trimethylsilyl)phenyl Pivalate |
1418117-88-0 | 95% | 5g |
$825 | 2024-07-20 |
4-(Trimethylsilyl)phenyl Pivalate 関連文献
-
Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
-
Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
-
Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
1418117-88-0 (4-(Trimethylsilyl)phenyl Pivalate) 関連製品
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)
- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)
- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)
- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)
- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)
- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)
- 506-17-2(cis-Vaccenic acid)
- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1418117-88-0)4-(Trimethylsilyl)phenyl Pivalate

清らかである:99%
はかる:5g
価格 ($):273.0